N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, a phenyl ring with a hydroxyl group, and a tribromophenoxy moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where the condensation reaction takes place under controlled temperature and pressure conditions. The product is continuously removed from the reactor and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The hydrazide group can be reduced to form the corresponding amine.
Substitution: The bromine atoms on the tribromophenoxy moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxyl and hydrazide groups play a crucial role in these interactions, forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes. The tribromophenoxy moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the tribromophenoxy moiety imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds. Additionally, the hydroxyl group on the phenyl ring enhances its ability to form hydrogen bonds, contributing to its binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C15H11Br3N2O3 |
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Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H11Br3N2O3/c16-10-5-12(17)15(13(18)6-10)23-8-14(22)20-19-7-9-2-1-3-11(21)4-9/h1-7,21H,8H2,(H,20,22)/b19-7+ |
InChI Key |
VJKRXSDOLNQGRM-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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